molecular formula C20H44N10O12S B560869 Thr-arg hemisulfate salt CAS No. 108320-96-3

Thr-arg hemisulfate salt

Cat. No.: B560869
CAS No.: 108320-96-3
M. Wt: 648.69
InChI Key: PPZXSKKWYLGKOO-DHRNAUBXSA-N
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Description

Thr-arg hemisulfate salt, also known as threonyl-arginine hemisulfate, is a compound with the molecular formula C10H23N5O8S and a molecular weight of 373.38 g/mol . This compound is a dipeptide consisting of threonine and arginine residues, and it is commonly used in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thr-arg hemisulfate salt typically involves the coupling of threonine and arginine amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Thr-arg hemisulfate salt can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: The arginine residue can be reduced to form a secondary amine.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue may yield a hydroxylated derivative, while reduction of the arginine residue may produce a secondary amine .

Scientific Research Applications

Thr-arg hemisulfate salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thr-arg hemisulfate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The threonine and arginine residues can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. These interactions can influence various cellular pathways, including signal transduction and metabolic processes .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N5O4.H2O4S/c2*1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13;1-5(2,3)4/h2*5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14);(H2,1,2,3,4)/t2*5-,6+,7+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZXSKKWYLGKOO-DHRNAUBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N10O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745465
Record name L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108320-96-3
Record name L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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